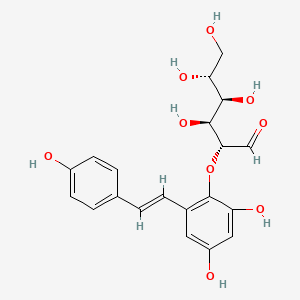
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is an organic compound with the molecular formula C10H14N4S It is a derivative of thiourea, characterized by the presence of a pyridine ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea typically involves the reaction of 2-acetylpyridine with N,N-dimethylthiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:
2-Acetylpyridine+N,N-Dimethylthiosemicarbazide→3-Methyl-1-[1-(pyridin-2-yl)ethylidene]aminothiourea
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes and biochemical pathways . The pyridine ring and thiourea moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetylpyridine N,N-dimethylthiosemicarbazone
- 1,1-Dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea
- N,N-Dimethyl-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide
Uniqueness
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is unique due to its specific structural features, such as the presence of a methyl group and the pyridine ring, which contribute to its distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
75013-64-8 |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-7(12-13-9(14)10-2)8-5-3-4-6-11-8/h3-6H,1-2H3,(H2,10,13,14) |
Clave InChI |
KDNWDIABXHFHBK-KPKJPENVSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NC)/C1=CC=CC=N1 |
SMILES |
CC(=NNC(=S)NC)C1=CC=CC=N1 |
SMILES canónico |
CC(=NNC(=S)NC)C1=CC=CC=N1 |
| 75013-64-8 | |
Sinónimos |
2-acetylpyridine-4-methyl-3-thiosemicarbazone APMTSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


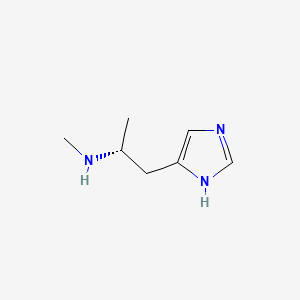
![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)

![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)
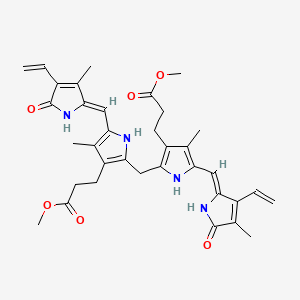
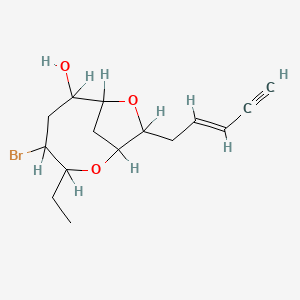

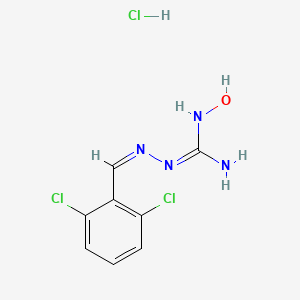

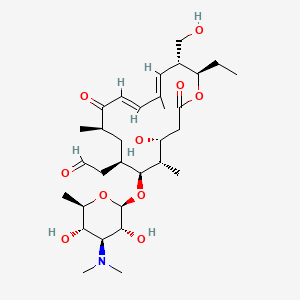
![(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1235344.png)
